![molecular formula C23H20N2O4 B408785 N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B408785.png)
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a benzoxazole moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde under reflux conditions. The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts to improve yield and efficiency . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to achieve yields of 79-89% .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .
化学反应分析
Types of Reactions
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoxazole ketones, while nitration can introduce nitro groups onto the aromatic rings .
科学研究应用
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific functional properties
作用机制
The mechanism of action of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The benzoxazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
Benzothiazole: Another heterocyclic compound with comparable properties.
Indole: Shares structural similarities and is also widely studied for its biological activities
Uniqueness
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
属性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4g/mol |
IUPAC 名称 |
N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-3-5-17(10-14)28-13-22(27)24-16-7-8-18(20(26)12-16)23-25-19-11-15(2)6-9-21(19)29-23/h3-12,26H,13H2,1-2H3,(H,24,27) |
InChI 键 |
XZMYKVFMRLZZGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C)O |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



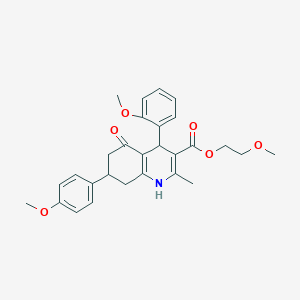
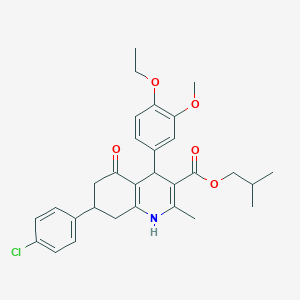
![2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408708.png)
![(OXOLAN-2-YL)METHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B408712.png)
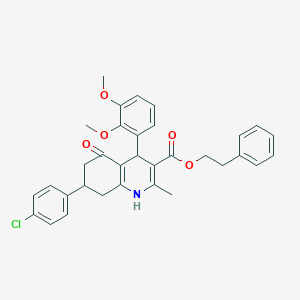
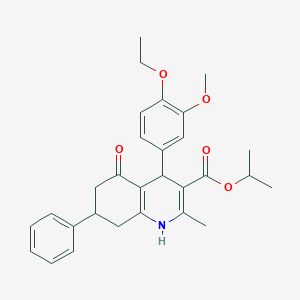
![2-Methoxyethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408715.png)
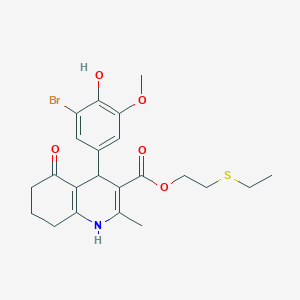
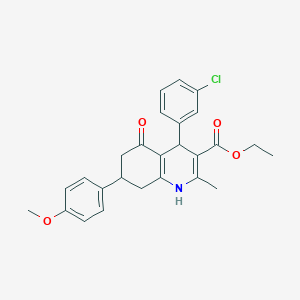
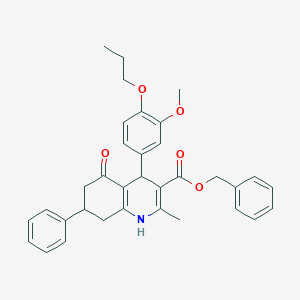
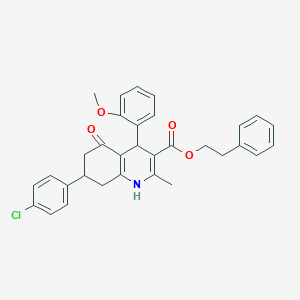
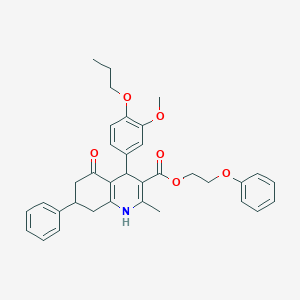
![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B408724.png)
